N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPA is a small molecule that belongs to the class of piperidinyl-phenyl-amides and has a molecular weight of 365.38 g/mol.
科学的研究の応用
Regioselective and Stereospecific Synthesis
- The synthesis of N-acyl-2-benzoyl-3-phenylaziridines and their isomerization to N-[(Z)-1-oxo-1-aryl-3-phenylprop-2-en-2-yl]-4-benzamide has been described, providing insights into regioselective and stereospecific synthesis processes (Samimi & Yamin, 2014).
Crystal Structure and NMR Assignments
- Investigations into the crystal structure and NMR assignments of related compounds, such as N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide, have been conducted, revealing detailed structural characteristics (Samimi, 2016).
Psycho- and Neurotropic Profiling
- Research on the psycho- and neurotropic properties of related compounds, such as 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, offers insights into potential therapeutic applications and effects on neurological functions (Podolsky, Shtrygol’, & Zubkov, 2017).
Antibacterial Evaluation
- Studies on 2-(4-(4-aminophenylsulfonyl) phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives, including N-(4-(4-(1,4-dioxo-3-(thiophen-2-ylthio)-1,4-dihydronaphthalen-2-ylamino)phenylsulfonyl)phenyl)-3-methylbenzamide, have demonstrated antibacterial properties and potential applications in addressing bacterial infections (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Antimycobacterial Activity
- Novel nitrobenzamide derivatives, including N-benzyl or N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides, have been synthesized and shown to exhibit in vitro antitubercular activity, suggesting potential for treating tuberculosis (Wang et al., 2019).
Fluorescence Emission Interactions
- The fluorescence emissions of positional isomers of N-(methylthiazol-2-yl)nitrobenzamide and their interactions with various metal ions have been studied, highlighting their potential use in detecting specific ions (Phukan, Goswami, & Baruah, 2015).
Anticonvulsant Activity
- Research on 4-nitro-N-phenylbenzamides has explored their potential anticonvulsant properties, indicating possible therapeutic applications in treating seizures (Bailleux et al., 1995).
作用機序
Target of Action
The primary target of the compound N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and thrombosis .
Mode of Action
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide acts as a direct inhibitor of FXa . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity for FXa over other human coagulation proteases . The compound produces a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . Although the compound has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Pharmacokinetics
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide’s action primarily involve the reduction of thrombin generation and the inhibition of blood clot formation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .
特性
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13-11-15(8-9-17(13)21-10-3-2-7-18(21)23)20-19(24)14-5-4-6-16(12-14)22(25)26/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZXWMXKSALMCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。